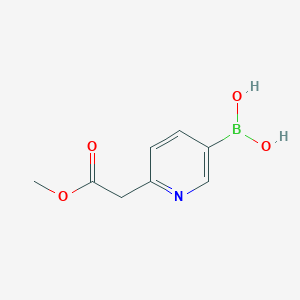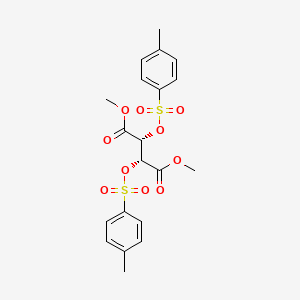
3,7-Diethyl-3,7-dimethylnonane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common synthetic route for 3,7-Diethyl-3,7-dimethylnonane-4,6-dione involves the reaction of N,N’-dimethoxy-N,N’-dimethylmalonamide with boron tris(pentafluorophenyl)borate in 2-methyltetrahydrofuran under nitrogen protection . The reaction mixture is cooled to -20°C, and 3-methyl pentane magnesium chloride is added dropwise. The temperature is then slowly raised to 0°C, and the reaction is quenched with saturated ammonium chloride solution. The product is extracted with ethyl acetate, concentrated, and purified by vacuum distillation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Diethyl-3,7-dimethylnonane-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,7-Diethyl-3,7-dimethylnonane-4,6-dione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound is used in the synthesis of advanced materials and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 3,7-Diethyl-3,7-dimethylnonane-4,6-dione involves its ability to form stable complexes with metal ions. This is achieved through coordination of the diketone groups with the metal center, leading to the formation of chelate complexes. These complexes can exhibit unique chemical and physical properties, making them useful in various applications .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,6,6-Tetraethyl-3,5-heptanedione
3,7-Diethyl-4,6-nonanedione: (CAS#: 872802-98-7)
Uniqueness
3,7-Diethyl-3,7-dimethylnonane-4,6-dione is unique due to its specific structural arrangement, which allows for the formation of highly stable metal complexes. This stability is attributed to the steric hindrance provided by the ethyl and methyl groups, which protect the metal center from external interactions .
Propiedades
IUPAC Name |
3,7-diethyl-3,7-dimethylnonane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c1-7-14(5,8-2)12(16)11-13(17)15(6,9-3)10-4/h7-11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIMLTPFBSDZNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC)C(=O)CC(=O)C(C)(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,9-Dibromo-2,7-bis(2-butyloctyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B8242898.png)



![4,5,9,10-Tetrabromo-2,7-didodecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B8242909.png)




![(1H-Indol-3-yl)(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B8242947.png)




